molecular formula C6H8ClN5O2S B1669248 Chlothianidin CAS No. 210880-92-5

Chlothianidin

Cat. No. B1669248
M. Wt: 249.68 g/mol
InChI Key: PGOOBECODWQEAB-UHFFFAOYSA-N
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Description

Clothianidin is an insecticide developed by Takeda Chemical Industries and Bayer AG . It is a neonicotinoid, a class of insecticides that are chemically similar to nicotine . Neonicotinoids act on the central nervous system of insects .


Synthesis Analysis

Clothianidin is a metabolite of thiamethoxam . An analytical method for quantifying clothianidin residues in crops using dispersive liquid-liquid microextraction (DLLME) and liquid chromatography-tandem mass spectrometry has been developed .


Molecular Structure Analysis

Clothianidin molecules and intermediate products with relatively large molecular weight were degraded into small molecular substances after 120 min of degradation .


Chemical Reactions Analysis

Clothianidin degradation efficiency was significantly influenced by input power, clothianidin concentration, pH value, liquid conductivity, free radical quencher .


Physical And Chemical Properties Analysis

Clothianidin is a basic substance, which does not dissociate under acidic to slightly basic conditions . The water solubility is 0.327 g/L at 20 °C .

Scientific Research Applications

Impact on Immune Signaling in Human Cells

Clothianidin, a neonicotinoid insecticide, has been shown to adversely affect immune signaling in a human cell line. It down-regulates the activation of the transcription factor NF-κB, which plays a crucial role in immune response modulation across the animal kingdom. This disruption suggests potential immunotoxicity risks of neonicotinoids on vertebrates that warrant further investigation at the organism level (Di Prisco et al., 2017).

Effects on Earthworms and Soil Ecosystem

Research on the oxidative stress and genotoxicity of Clothianidin on earthworms has highlighted its stability in artificial soil and significant influence on biomarkers in earthworms, indicating environmental risk assessment importance for this insecticide (Liu et al., 2017).

Resistance in Insect Pests

A study on the brown planthopper, Nilaparvata lugens, a major pest affected by Clothianidin, revealed the genetic basis of resistance development and associated fitness costs. This information is valuable for designing effective resistance management strategies (Jin et al., 2021).

Chemical Properties and Synthesis

The chemistry of Clothianidin and related compounds has been thoroughly investigated, detailing its discovery, structure-activity relationships, and synthetic pathways. This information contributes to understanding its effectiveness and potential for modification (Uneme, 2011).

Environmental Leaching and Mobility

A study on the leaching of Clothianidin in Indian soils has shown that its mobility can be reduced by organic amendments. This research provides insights into minimizing environmental contamination risks (Singh et al., 2018).

Safety And Hazards

Clothianidin is a chemical pesticide that can cause many negative effects on humans . Poisoning may occur through inhalation, dermal contact, and ingestion .

Future Directions

Clothianidin is a nicotinoid pesticide that poses neurotoxic risks to humans and wildlife, especially honeybees . This finding may lead to additional restrictions on the agricultural use of neonicotinoids .

properties

CAS RN

210880-92-5

Product Name

Chlothianidin

Molecular Formula

C6H8ClN5O2S

Molecular Weight

249.68 g/mol

IUPAC Name

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-3-nitroguanidine

InChI

InChI=1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11)

InChI Key

PGOOBECODWQEAB-UHFFFAOYSA-N

SMILES

CN=C(NCC1=CN=C(S1)Cl)N[N+](=O)[O-]

Canonical SMILES

CN=C(NCC1=CN=C(S1)Cl)N[N+](=O)[O-]

Appearance

Solid powder

Pictograms

Irritant; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TI 435;  TI435;  TI-435;  Celero;  Clothianidin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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